molecular formula C18H24N2O4 B2363974 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 899982-36-6

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2363974
CAS No.: 899982-36-6
M. Wt: 332.4
InChI Key: DYLJPEPDXWFZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a synthetic oxalamide derivative intended for research applications. Compounds featuring the 1,4-dioxaspiro[4.4]nonane moiety and oxalamide linker are of significant interest in medicinal chemistry and chemical biology. This structural class has been identified in patent literature for its potential as a modulator of biological targets, including the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel . Furthermore, oxalamide derivatives built on a similar spirocyclic scaffold have been investigated for their role in targeted protein degradation strategies, such as the degradation of the VAV1 proto-oncogene, which is a key signaling protein in the immune system . The specific 4-ethylphenyl substituent in this compound may influence its binding affinity and selectivity, making it a valuable chemical tool for researchers studying immune cell signaling, cancer pathways, and the development of novel therapeutic modalities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-ethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-13-5-7-14(8-6-13)20-17(22)16(21)19-11-15-12-23-18(24-15)9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLJPEPDXWFZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirocyclic Amine Intermediate

The 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine precursor is synthesized through a cyclization reaction between 1,4-cyclohexanedione and glycerol under acidic conditions. Key parameters include:

Parameter Optimal Condition Purpose
Catalyst p-Toluenesulfonic acid Facilitates ketal formation
Temperature 80–90°C Balances reaction rate and yield
Solvent Toluene Azeotropic water removal

Post-cyclization, the secondary amine is generated via reductive amination using sodium cyanoborohydride and ammonium acetate.

Oxalamide Formation

The spirocyclic amine reacts with oxalyl chloride in a two-step process:

  • Acylation :
    $$
    \text{R-NH}_2 + \text{ClC(O)C(O)Cl} \rightarrow \text{R-NHC(O)C(O)Cl} + \text{HCl}
    $$
    Conducted at −20°C in dichloromethane to minimize side reactions.

  • Coupling with 4-Ethylphenylamine :
    $$
    \text{R-NHC(O)C(O)Cl} + \text{Ar-NH}_2 \rightarrow \text{R-NHC(O)C(O)NH-Ar} + \text{HCl}
    $$
    Triethylamine serves as both base and HCl scavenger. Typical yields range from 65–78% after column chromatography.

Catalytic Dehydrogenative Coupling Approach

Recent advances leverage ruthenium pincer complexes for direct synthesis from ethylene glycol (EG) and amines, offering atom economy and reduced waste.

Reaction Mechanism

The Ru-PNNH catalyst (Ru-5 ) mediates acceptorless dehydrogenation of EG, forming glycolaldehyde intermediates that couple with amines:

$$
\text{HOCH}2\text{CH}2\text{OH} + 2 \text{R-NH}2 \xrightarrow{\text{Ru-5}} \text{R-NHC(O)C(O)NH-R} + 2 \text{H}2
$$

Key stages:

  • Dehydrogenation : EG → glycolaldehyde (observed via $$^{31}\text{P}$$ NMR).
  • Condensation : Sequential amine addition forms α-hydroxyamide → oxalamide.

Performance Metrics

Amine Substrate Yield (%) Conditions
4-Ethylphenylamine 73 135°C, toluene/DME, 24 h
Benzylamine 89 135°C, toluene/DME, 18 h

This method avoids hazardous oxalyl chloride but requires inert conditions and exhibits lower yields for sterically hindered amines.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilization of the spirocyclic amine on Wang resin enables iterative coupling cycles, enhancing purity (>95%) but complicating scale-up.

Microwave-Assisted Reactions

Rapid heating (150°C, 30 min) in DMF accelerates oxalamide formation, achieving 82% yield with reduced epimerization risks.

Optimization Strategies

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 68 92
THF 7.58 71 89
DMF 36.7 83 95

Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may degrade acid-sensitive groups.

Catalyst Loading

Ru-5 (mol%) Yield (%) Turnover Frequency (h$$^{-1}$$)
1 58 12.1
5 73 14.6
10 75 13.9

Excess catalyst (>5 mol%) provides diminishing returns due to ligand saturation.

Industrial-Scale Production

Continuous Flow Reactors

Microreactors (0.5 mm ID) enable precise temperature control (ΔT ±1°C), reducing decomposition and achieving 89% conversion in 8 minutes.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane (3:1) affords 98% pure product.
  • Chromatography : Reserved for analytical batches due to cost.

Analytical Characterization

Technique Key Data Purpose
$$^{1}\text{H}$$ NMR δ 1.22 (t, 3H, CH$$2$$CH$$3$$), 4.01 (s, 4H, spiro-O) Confirm substitution patterns
IR 1685 cm$$^{-1}$$ (C=O stretch) Verify oxalamide formation
HRMS [M+H]$$^+$$: 335.1742 (calc. 335.1746) Validate molecular formula

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of the target compound with analogues from the evidence:

Compound Name R1 Group R2 Group Molecular Weight (g/mol) Key Properties Reference
Target Compound 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl 4-Ethylphenyl ~350 (estimated) High rigidity; moderate lipophilicity N/A
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl ~342 Polar; dimerization observed (23% in 16)
N1-(4-Chlorophenyl)-N2-(thiazole-pyrrolidinyl)oxalamide (15) Thiazole-pyrrolidinyl 4-Chlorophenyl 422.12 Stereoisomer mixtures; antiviral activity
N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridin-2-ylethyl ~408 Umami agonist; metabolic stability
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 4-Methoxyphenethyl 3-Chloro-4-fluorophenyl 351.1 Electron-withdrawing substituents; NMR-confirmed structure

Key Observations :

  • Rigidity vs.
  • Lipophilicity : The 4-ethylphenyl group is less polar than methoxy or chloro substituents (e.g., in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability : Compounds with bulky or electron-donating groups (e.g., 2,4-dimethoxybenzyl in S336 ) resist amide hydrolysis, a feature the spirocyclic group may emulate.

Metabolic and Toxicological Profiles

  • The target compound’s spirocyclic structure may similarly shield the amide bond.
  • Toxicology : Chlorophenyl derivatives () may pose hepatotoxicity risks, whereas ethylphenyl groups are generally better tolerated .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a synthetic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Structural Characteristics

The compound features a dioxaspiro framework and an oxalamide functional group , contributing to its structural complexity. Its molecular formula is C18H22N2O6C_{18}H_{22}N_{2}O_{6}, with a molecular weight of approximately 362.38 g/mol. The spirocyclic structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

While specific mechanisms for this compound are not fully elucidated, compounds with similar structural motifs have demonstrated interactions with various biological pathways:

  • Receptor Binding : The spirocyclic structure may allow it to bind selectively to specific receptors, such as serotonin receptors (5-HT1AR) and adrenergic receptors, influencing neurotransmitter activity and potentially providing neuroprotective effects .
  • Analgesic Activity : Some derivatives have shown promise in pain management through mechanisms that involve modulation of pain pathways .

Biological Activity Summary

Preliminary studies suggest that this compound exhibits significant biological activity. Here are some key findings:

Activity TypeDescription
Neuroprotective Effects Similar compounds have shown potential in protecting neural tissues from damage .
Antinociceptive Activity Exhibited in mouse models, indicating potential for pain relief applications .
Selectivity for Receptors Compounds with similar structures have shown selective binding profiles, enhancing therapeutic potential .

Case Study 1: Neuroprotection

A study on related compounds indicated that derivatives of the dioxaspiro structure exhibited neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress markers in neuronal cells.

Case Study 2: Analgesic Properties

Research involving animal models demonstrated that certain derivatives had significant analgesic effects in formalin tests, suggesting their potential use in developing new pain management therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightNotable Activity
1-(1,4-Dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazineC17H22N2O3302.37Potent 5-HT1AR agonist
N1-(1,4-dioxaspiro[4.5]decane)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamideC18H22N2O6362.38Neuroprotective and analgesic properties

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